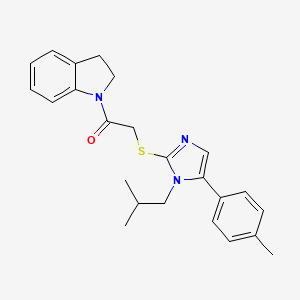
1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
Übersicht
Beschreibung
1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, also known as SGI-1776, is a small-molecule inhibitor that targets the Pim family of serine/threonine kinases. The Pim kinases are known to play a role in cell survival, proliferation, and differentiation, making them an attractive target for cancer therapy.
Wirkmechanismus
1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone targets the Pim family of serine/threonine kinases, which are known to play a role in cell survival, proliferation, and differentiation. By inhibiting the activity of these kinases, 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone induces apoptosis (programmed cell death) in cancer cells. In addition, 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has been shown to inhibit the DNA damage response, which is important for the repair of DNA damage caused by chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy and radiation therapy. In addition, 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has been shown to inhibit the DNA damage response, which can lead to increased DNA damage and cell death. In normal cells, 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has been shown to have minimal toxicity, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is that it has been extensively studied for its potential as a cancer therapy, making it a well-characterized compound. In addition, 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has been shown to have minimal toxicity in normal cells, making it a promising candidate for combination therapy with chemotherapy and radiation therapy. One limitation of 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone. One direction is to further investigate its potential as a cancer therapy, both as a single agent and in combination with other therapies. Another direction is to investigate its potential in treating other diseases, such as malaria and viral infections. Finally, further studies are needed to determine the safety and efficacy of 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone in humans, and clinical trials are needed to test its potential as a cancer therapy.
Wissenschaftliche Forschungsanwendungen
1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. 1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has also been studied for its potential in treating other diseases, such as malaria and viral infections.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-17(2)15-27-22(20-10-8-18(3)9-11-20)14-25-24(27)29-16-23(28)26-13-12-19-6-4-5-7-21(19)26/h4-11,14,17H,12-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVPWTROPPUQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,22-Dibromo-5,5,25,25-tetramethyl-15-phenyl-15-azaheptacyclo[14.11.0.02,14.04,12.06,11.018,26.019,24]heptacosa-1(27),2,4(12),6(11),7,9,13,16,18(26),19(24),20,22-dodecaene](/img/structure/B3221298.png)
![4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3221300.png)
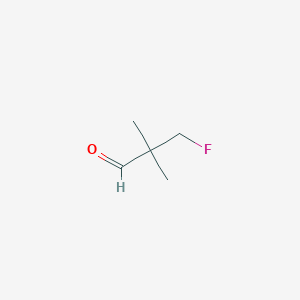

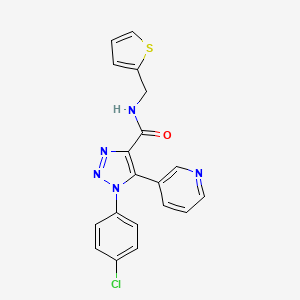
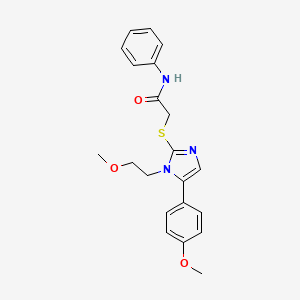






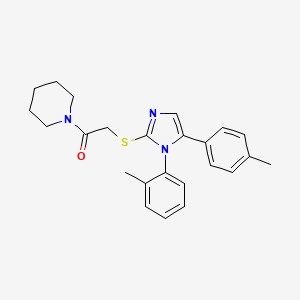
![5-[(E)-2-(3,4-dimethoxyphenyl)vinyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3221390.png)